4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, also known as MPPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrazolopyridines and has been studied for its promising pharmacological effects.
Mechanism of Action
The exact mechanism of action of 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. Additionally, 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to interact with certain ion channels and receptors in the brain, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to exhibit significant biochemical and physiological effects in animal models. It has been demonstrated to reduce inflammation and pain, as well as to exhibit anticonvulsant and anxiolytic properties. Additionally, 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in laboratory experiments is its relatively simple synthesis method. Additionally, 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to exhibit significant pharmacological effects at relatively low doses, making it a cost-effective option for researchers. However, one limitation of using 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in laboratory experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one. One area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to exhibit significant anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Finally, further research is needed to fully understand the mechanism of action of 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, which may lead to the development of more effective and targeted therapies.
Synthesis Methods
The synthesis of 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves the reaction of 3-methoxybenzaldehyde and phenylhydrazine in the presence of acetic acid and sodium acetate. The reaction proceeds through a condensation reaction, followed by cyclization and oxidation to yield 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one as a white solid.
Scientific Research Applications
4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities. Additionally, 4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been investigated for its potential as an antidepressant, antipsychotic, and anxiolytic agent.
properties
IUPAC Name |
4-(3-methoxyphenyl)-1-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-24-15-9-5-6-13(10-15)16-11-18(23)21-19-17(16)12-20-22(19)14-7-3-2-4-8-14/h2-10,12,16H,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUBKAUYKXDSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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